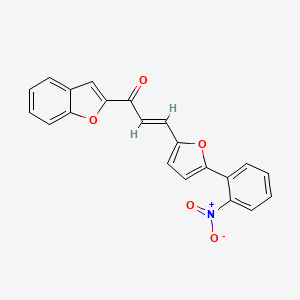![molecular formula C7H11BrO B2612261 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane CAS No. 2490398-68-8](/img/structure/B2612261.png)
1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-oxabicyclo[311]heptane is a bicyclic compound featuring a bromomethyl group and an oxabicyclo structure
Synthetic Routes and Reaction Conditions:
Photocatalytic Minisci Reaction: This method involves the use of mild, photocatalytic conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids.
Double Alkylation of Cyclohexane 1,3-Diesters: This method involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via the Sherwood−Minisci reaction.
Industrial Production Methods: While specific industrial production methods for 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially converting the bromomethyl group to a carboxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and other substituted derivatives.
Oxidation Products: The primary oxidation product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane has several applications in scientific research:
Medicinal Chemistry: The compound can serve as a bioisostere for meta-substituted benzenes, potentially improving the metabolic stability and lipophilicity of drug candidates.
Material Science: Due to its unique structural properties, it can be used in the design of high-energy density compounds with low impact sensitivity.
Synthetic Chemistry: It serves as a versatile building block for the synthesis of various functionalized derivatives, which can be used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the bromomethyl group is converted to a carboxyl group through the addition of oxygen atoms.
Comparaison Avec Des Composés Similaires
Bicyclo[3.1.1]heptane: This compound shares the same bicyclic structure but lacks the bromomethyl and oxabicyclo groups.
3-Azabicyclo[3.1.1]heptane: This compound contains a nitrogen atom in the bicyclic structure, offering different chemical properties and reactivity.
Uniqueness: 1-(Bromomethyl)-3-oxabicyclo[31
Propriétés
IUPAC Name |
1-(bromomethyl)-3-oxabicyclo[3.1.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-4-7-1-6(2-7)3-9-5-7/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXIZLMFTJOPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(COC2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612179.png)
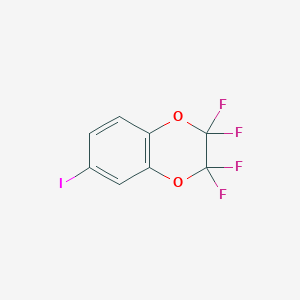
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2612184.png)
![N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2612185.png)
![2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2612187.png)

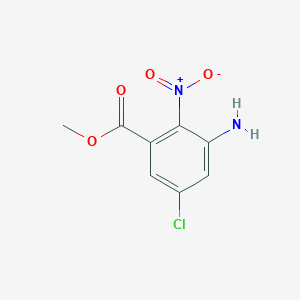
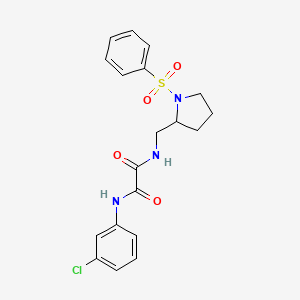

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2612194.png)

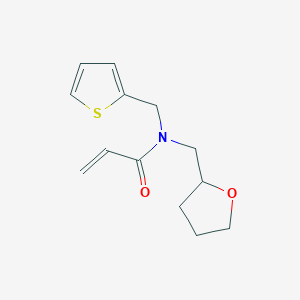
![4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine](/img/structure/B2612200.png)
